molecular formula C15H10N2O4 B13727204 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid

Cat. No.: B13727204
M. Wt: 282.25 g/mol
InChI Key: IOBQGCBREPUNHT-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is a heterocyclic compound featuring a benzimidazole ring fused to a terephthalic acid (1,4-benzenedicarboxylic acid) backbone. The terephthalic acid component introduces two carboxylic acid groups at the 1- and 4-positions, enabling ionic interactions and structural rigidity. This compound is of interest in pharmaceutical chemistry and materials science due to its dual functional groups, which may enhance binding affinity to biological targets or facilitate supramolecular assembly in crystalline networks .

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(benzimidazol-1-yl)terephthalic acid

InChI

InChI=1S/C15H10N2O4/c18-14(19)9-5-6-10(15(20)21)13(7-9)17-8-16-11-3-1-2-4-12(11)17/h1-8H,(H,18,19)(H,20,21)

InChI Key

IOBQGCBREPUNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid typically involves the reaction of 1H-benzimidazole with terephthalic acid under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function . In cancer research, it can induce apoptosis (programmed cell death) in tumor cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents/Functional Groups Key Properties
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid Terephthalic acid + benzimidazole Two carboxylic acids (1,4-positions) High rigidity, hydrogen-bonding capacity
2-(2-(Benzylthio)-1H-benzimidazol-1-yl)acetic acid Benzimidazole + acetic acid Thioether (-S-) linker, single carboxylic acid CRTh2 antagonism (pIC50: 6.2–8.1)
2-(2-Phenyl-1H-benzimidazol-1-yl)acetohydrazide Benzimidazole + acetohydrazide Hydrazide group (-CONHNH2) Limited EGFR kinase inhibition
2-(2-(Trifluoromethyl)-1H-benzimidazol-1-yl)benzoic acid (TBBA) Benzimidazole + benzoic acid Trifluoromethyl (-CF3), single carboxylic acid Enhanced NMR detectability (19F)
1,4-Bis(imidazol-1-yl)benzene-terephthalic acid co-crystal Imidazole + terephthalic acid Dual imidazole rings, dual carboxylic acids Zigzag hydrogen-bonded chains

CRTh2 Receptor Antagonism

Compounds like 2-(2-(benzylthio)-1H-benzimidazol-1-yl)acetic acid exhibit potent CRTh2 receptor antagonism (pIC50: 6.2–8.1), critical for treating asthma and allergic rhinitis . In contrast, the terephthalic acid derivative’s dual carboxylic acids may reduce bioavailability but increase target specificity through stronger ionic interactions.

EGFR Kinase Inhibition

The terephthalic acid analog’s rigid structure could mitigate this issue, though its dicarboxylic groups might interfere with active-site binding.

Physicochemical and Material Properties

  • Solubility: The terephthalic acid derivative’s dual carboxylic acids enhance water solubility compared to mono-carboxylic analogs like TBBA. However, this may be offset by increased crystallinity.
  • Supramolecular Interactions : The dual carboxylic acids in terephthalic acid facilitate robust hydrogen-bonded networks, as seen in co-crystals with imidazole derivatives (). This property is exploitable in crystal engineering.

Pharmacokinetic Considerations

  • Metabolic Stability : Thioether-containing analogs () may undergo oxidative metabolism, reducing half-life. The terephthalic acid derivative’s rigidity and lack of labile groups (e.g., -S-) could improve metabolic stability.
  • Bioavailability : The high polarity of terephthalic acid may limit blood-brain barrier penetration but enhance renal excretion.

Biological Activity

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, interactions with various biomolecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

C15H11N2O4\text{C}_{15}\text{H}_{11}\text{N}_{2}\text{O}_4

This structure allows for interactions with multiple biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis< 10 µg/mL
Candida albicans3.9–7.8 µg/mL

These findings suggest that the compound may possess potent antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

The biological activity of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is attributed to its ability to interact with specific biomolecular targets:

  • FtsZ Protein Inhibition : Similar benzimidazole derivatives have been shown to inhibit the filamenting temperature-sensitive Z protein (FtsZ), crucial for bacterial cell division. This mechanism is particularly relevant for developing new antibacterial agents targeting resistant strains .
  • Pyruvate Kinase Inhibition : The compound may also act as an inhibitor of pyruvate kinase enzymes, which are essential for metabolic processes in bacteria. This inhibition could lead to reduced bacterial proliferation .

Study on Antimicrobial Efficacy

In a study examining the efficacy of various benzimidazole derivatives, 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid was tested against several strains of bacteria and fungi. The results indicated that the compound exhibited significant antimicrobial activity, particularly against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid with key bacterial proteins such as FtsZ and (p)ppGpp synthetases. These studies demonstrated favorable binding interactions, supporting the hypothesis that this compound could effectively inhibit bacterial growth through these pathways .

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